molecular formula C20H18N2O4 B4437746 2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

Cat. No.: B4437746
M. Wt: 350.4 g/mol
InChI Key: FEHBXYJWMURTHA-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly for the study of neurodegenerative and neuroinflammatory conditions. Its core structure is based on the 2H-1,4-benzoxazin-3(4H)-one scaffold, which is recognized for its broad biological activity and relatively low toxicity, and has been widely utilized in the development of treatments for disorders of the central nervous system . Research on analogous benzoxazinone derivatives has demonstrated potent anti-inflammatory properties in microglial cells, which are key immune cells in the brain. These related compounds have been shown to significantly reduce LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, studies indicate that such derivatives can activate the Nrf2-HO-1 signaling pathway, a crucial mechanism for reducing oxidative stress and alleviating microglial inflammation . The strategic incorporation of the cyclopropylcarbonyl and N-phenylacetamide groups is designed to optimize the compound's physicochemical properties and its interaction with biological targets. This makes it a valuable chemical tool for researchers investigating the pathophysiology of conditions like depression, Alzheimer's disease, and Parkinson's disease, where microglial activation and neuroinflammation are hallmark features . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18(21-14-6-2-1-3-7-14)12-16-20(25)26-17-9-5-4-8-15(17)22(16)19(24)13-10-11-13/h1-9,13,16H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHBXYJWMURTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C(C(=O)OC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide represents a novel class of benzamide derivatives with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available precursors. The general synthetic route includes the formation of the benzoxazine core followed by the introduction of the cyclopropylcarbonyl and phenylacetamide moieties. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to our compound. For instance, compounds similar to N-(4-benzoyl-1-piperazinyl)phenyl]–2-(4-chlorophenoxy)acetamide have shown promising antibacterial activity against various pathogens, indicating a potential for our compound in treating bacterial infections .

CompoundTarget PathogenEC50 (µM)
Compound A1Xoo (Xanthomonas oryzae)156.7
Compound A4Xoc (Xanthomonas campestris)194.9
Compound A6Xac (Xanthomonas axonopodis)281.2

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. For example, compounds that inhibit specific kinases have demonstrated significant cytotoxic effects in cancer cell lines. The potential mechanism involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .

The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in disease processes. The structural features of the compound suggest that it may act as a competitive inhibitor or modulator of these targets.

Case Studies

  • Antibacterial Activity : In vitro studies have shown that certain benzamide derivatives exhibit strong inhibitory effects on bacterial growth, altering mRNA expressions related to osteoclastogenesis and bone resorption . This indicates a potential application in treating osteolytic disorders.
  • Anticancer Studies : Research involving similar compounds has demonstrated their ability to inhibit RET kinase activity in cancer cells, leading to reduced cell viability and proliferation . This suggests that our compound could be further explored for its anticancer properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:
A study demonstrated that benzoxazine derivatives could inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway. This suggests that the compound could be developed as a potential anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various preclinical models. Its ability to modulate inflammatory cytokines could make it valuable in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study:
In vitro assays revealed that similar compounds could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Neuropharmacological Potential

The benzoxazine scaffold has been linked to neuroprotective effects, making this compound a candidate for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Research Findings:
Preliminary research indicates that compounds with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress-induced neuronal cell death .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to improved pharmacological profiles.

CompoundActivityReference
Benzoxazine AAnticancer
Benzoxazine BAnti-inflammatory
Benzoxazine CNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of the benzoxazin core, cyclopropane-derived substituent, and phenylacetamide group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound Benzoxazin Cyclopropylcarbonyl, N-phenylacetamide High lipophilicity; potential enzyme inhibition (inferred)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide Demonstrated derivatization utility; moderate hydrophilicity
N-(4-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Benzothiazine 4-Chlorobenzyl, acetamide Enhanced receptor affinity (research applications); requires PPE due to toxicity
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide Quinoline 4-Chlorobenzenesulfonyl, ethyl, phenylacetamide Antiproliferative activity; sulfonyl group enhances solubility
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthyloxy, phenylacetamide High yield (~85%); IR-confirmed C=O and C-N bonds

Key Findings:

Core Structure Impact: Benzoxazin/benzothiazine derivatives (e.g., ) exhibit planar aromaticity suitable for π-π stacking in enzyme binding, whereas quinoline-based analogs (e.g., ) show broader bioactivity due to extended conjugation. The cyclopropylcarbonyl group in the target compound likely improves metabolic resistance compared to ester or hydroxyl substituents in analogs like ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate .

Substituent Effects: Cyclopropylcarbonyl vs. Sulfonyl Groups: Sulfonyl groups (e.g., in ) enhance aqueous solubility but may reduce membrane permeability. Cyclopropane’s rigidity could balance lipophilicity and stability. N-Phenylacetamide vs.

Synthetic Accessibility: Triazole derivatives (e.g., ) are synthesized via 1,3-dipolar cycloaddition with high yields (>80%), whereas benzoxazin/quinoline analogs require multi-step protocols (e.g., cyclocondensation for benzothiazines ).

Q & A

Q. How can researchers address low solubility in aqueous assays without compromising bioactivity?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility.
  • Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release.
  • Co-Solvent Systems: Optimize DMSO/PBS ratios or use cyclodextrins as solubility enhancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

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